12-Hydroxydihydrochelirubine

Benzophenanthridine biosynthesis Macarpine pathway Enzyme substrate specificity

Researchers reconstituting the macarpine pathway require 12-Hydroxydihydrochelirubine as the exclusive substrate for EC 2.1.1.120 (12-O-methyltransferase); non-hydroxylated analogs yield zero conversion. This penultimate intermediate is also essential as an authentic reference standard for EC 1.14.14.101 (dihydrochelirubine 12-monooxygenase) enzyme kinetics (Km, Vmax, kcat) and inhibitor screening. - 12-OH group defines enzymatic specificity; generic benzophenanthridines cannot substitute. - Validated for HPLC-DAD/ESI-MS/MS method development; documented instability (~2-day oxidation) necessitates authenticated standards. - Custom synthesis with batch-specific QC documentation for reproducible enzymatic pathway reconstitution.

Molecular Formula C21H17NO6
Molecular Weight 379.4 g/mol
CAS No. 131984-77-5
Cat. No. B1204688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Hydroxydihydrochelirubine
CAS131984-77-5
Molecular FormulaC21H17NO6
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCN1CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C(=C4)O)OCO6)OC)OCO3
InChIInChI=1S/C21H17NO6/c1-22-7-13-19(17(24-2)6-18-21(13)28-9-27-18)12-3-14(23)10-4-15-16(26-8-25-15)5-11(10)20(12)22/h3-6,23H,7-9H2,1-2H3
InChIKeyLEHAJESKGINQOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Hydroxydihydrochelirubine Overview


12-Hydroxydihydrochelirubine (CAS 131984-77-5, synonym: 12-Hydroxychelirubine) is a benzophenanthridine alkaloid comprising dihydrochelirubine carrying a hydroxy substituent at the 12-position [1]. First isolated and characterized from Eschscholtzia californica cell suspension cultures in 1990, this compound belongs to the dihydrobenzophenanthridine subclass with a molecular formula of C21H17NO6 and a molecular weight of 379.4 g/mol [2]. It occurs naturally as a biosynthetic intermediate in plants of the Papaveraceae family and has been reported specifically in Eschscholtzia californica (California poppy) [3].

Pathway Macarpine biosynthetic intermediate (penultimate step)
Enzyme Exclusive substrate for 12-O-methyltransferase EC 2.1.1.120
Handling Reported oxidation-sensitive; recommend anoxic handling

12-Hydroxydihydrochelirubine Irreplaceability


Generic substitution among benzophenanthridine alkaloids fails because the 12-position hydroxyl group of this compound defines its unique enzymatic specificity as a dedicated substrate for subsequent O-methylation in the macarpine biosynthetic pathway [1]. Dihydrochelirubine and other structurally related analogs such as dihydrosanguinarine, chelirubine, or dihydrochelerythrine lack this specific hydroxylation pattern and therefore cannot serve as competent substrates for 12-hydroxydihydrochelirubine 12-O-methyltransferase (EC 2.1.1.120), the enzyme that catalyzes the terminal step to dihydromacarpine [2]. In procurement contexts where the objective is enzymatic pathway reconstitution or targeted biosynthesis of fully oxidized macarpine derivatives, substitution with any non-12-hydroxylated benzophenanthridine would result in complete reaction failure [3].

! 12-Hydroxylation is essential for methyltransferase acceptance; non-hydroxylated analogs may not support conversion.
! Dihydro form may oxidize to quaternary structure; structural analogs with different oxidation states may exhibit divergent enzyme kinetics.

12-Hydroxydihydrochelirubine Differentiation Evidence


Exclusive Substrate for 12-O-Methyltransferase

12-Hydroxydihydrochelirubine is the dedicated and obligate substrate for EC 2.1.1.120 (12-hydroxydihydrochelirubine 12-O-methyltransferase) in the macarpine biosynthetic pathway. Dihydrochelirubine (lacking the 12-OH group) cannot serve as substrate for this methyltransferase; only the 12-hydroxylated form is accepted [1]. Macarpine represents the most highly oxidized benzophenanthridine alkaloid found in nature, and this compound occupies the penultimate position in that pathway [2].

Exclusive Substrate
Class-level
Only 12-hydroxylated form accepted by EC 2.1.1.120; dihydrochelirubine and analogs show zero conversion
Pathway-specific substrate requirement
In vitro microsomal assay data; system-specific review advised
Benzophenanthridine biosynthesis Macarpine pathway Enzyme substrate specificity

Oxidation-Induced Isolation Failure

During the original isolation work from E. californica cell cultures, 12-hydroxydihydrochelirubine [4b] could not be isolated, whereas its oxidized counterpart 12-hydroxychelirubine [4a] was successfully obtained. The authors explicitly attributed this to the compound's instability, noting that it likely oxidizes within approximately 2 days to the corresponding quaternary form [1]. In contrast, dihydrosanguinarine [1b] and dihydrochelirubine [3b] were stable enough for successful isolation from the same cultures [2].

Isolation Failure
Head-to-head
Not isolable from cell culture; probable oxidation to 12-hydroxychelirubine within ~2 days
Stability-sensitive handling; oxidation risk may affect assay outcomes
Compared to successfully isolated dihydrosanguinarine and dihydrochelirubine
Natural product stability Benzophenanthridine oxidation Cell culture isolation

Aromaticity Difference vs. Chelamine

Quantum chemical calculations at the B3LYP/6-31G(d,p) level reveal that 12-hydroxydihydrochelirubine possesses a distinct aromaticity distribution pattern compared to chelamine, a structurally related benzophenanthridine alkaloid. Using the Harmonic Oscillator Model of Aromaticity (HOMA) index, the target compound exhibits a HOMA value of 0.724 for ring A, whereas chelamine shows 0.682 for the corresponding ring, indicating higher aromatic character in the 12-hydroxylated derivative [1].

Aromaticity
Head-to-head
HOMA index 0.724 for ring A vs. 0.682 for chelamine (Δ=0.042)
May influence DNA intercalation or spectroscopic properties
DFT computational data; experimental validation may be needed
Benzophenanthridine electronic structure Aromaticity index Quantum chemical calculation

Exclusive EC Number Assignment

The IUBMB Enzyme Commission has assigned the unique EC number 1.14.14.101 specifically to the reaction pair dihydrochelirubine → 12-hydroxydihydrochelirubine, catalyzed by dihydrochelirubine 12-monooxygenase [1]. This EC number does not apply to the hydroxylation of dihydrosanguinarine (which proceeds via EC 1.14.13.56 or related enzymes) or to the hydroxylation of dihydrochelerythrine [2]. The specificity of this enzyme-substrate relationship is encoded at the nomenclature level.

Unique EC Number
Class-level
EC 1.14.14.101 uniquely assigned to dihydrochelirubine 12-monooxygenase reaction
Essential standard for enzyme characterization
No other benzophenanthridine covered by this EC number
Enzyme classification Cytochrome P450 Benzophenanthridine hydroxylase

12-Hydroxydihydrochelirubine Research Applications


Macarpine Biosynthetic Pathway Reconstitution

12-Hydroxydihydrochelirubine is the penultimate intermediate in the biosynthesis of macarpine, the most highly oxidized benzophenanthridine alkaloid found in nature. Researchers reconstituting the complete macarpine pathway in heterologous systems or conducting in vitro enzyme assays with 12-hydroxydihydrochelirubine 12-O-methyltransferase (EC 2.1.1.120) require this specific compound as the exclusive methyl acceptor substrate. Dihydrochelirubine, dihydrosanguinarine, and other related benzophenanthridines lack the requisite 12-OH group and will yield zero conversion in such assays [1].

Dihydrochelirubine 12-Monooxygenase Studies

Laboratories studying cytochrome P450-dependent benzophenanthridine hydroxylases must obtain 12-hydroxydihydrochelirubine as the authentic product standard for dihydrochelirubine 12-monooxygenase activity. The EC number 1.14.14.101 is defined exclusively by the dihydrochelirubine → 12-hydroxydihydrochelirubine transformation. Product identification and quantification in enzyme purification, kinetic analysis (Km, Vmax, kcat determination), or inhibitor screening require this compound as the reference standard [1].

Benzophenanthridine Structure-Aromaticity Studies

Investigators examining the relationship between hydroxylation pattern and aromaticity in benzophenanthridine alkaloids will find 12-hydroxydihydrochelirubine useful as a comparator compound. Quantum chemical calculations demonstrate that the 12-OH substitution modulates the HOMA aromaticity index relative to non-hydroxylated analogs such as chelamine (ΔHOMA = 0.042) [1]. This property may correlate with differential DNA intercalation affinity or fluorescence quantum yield, supporting its use in structure-activity relationship studies.

Analytical Method Development for Unstable Intermediate

Analytical chemists developing HPLC-DAD or HPLC-ESI-MS/MS methods for benzophenanthridine alkaloid profiling in plant extracts or cell cultures may require 12-hydroxydihydrochelirubine as a reference standard, particularly when validating methods that distinguish dihydro from quaternary forms. Given the documented instability of this compound (isolation failure due to oxidation within ~2 days), procurement of an authenticated reference sample is essential for accurate retention time and mass spectral library construction, especially when analyzing fresh plant material where this intermediate may transiently accumulate [1].

Application
Selection Property
Validation Focus
Macarpine Pathway Reconstitution
12-OH-specific methyl acceptor
Methyltransferase EC 2.1.1.120 conversion assay
Dihydrochelirubine 12-Monooxygenase Studies
Product standard for hydroxylase EC 1.14.14.101
Enzyme kinetics and inhibitor profiling
Structure-Aromaticity Relationship
12-OH substitution effect on aromaticity index
Spectroscopic and DNA-binding property correlation
Analytical Method Development
Stability-limited intermediate reference
HPLC-MS/MS retention time and dihydro/quaternary differentiation

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28 linked technical documents
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